molecular formula C18H16N2O6 B12812640 Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate CAS No. 26786-86-7

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate

Cat. No.: B12812640
CAS No.: 26786-86-7
M. Wt: 356.3 g/mol
InChI Key: UWXMWGMSSGFCMY-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a phenazine derivative characterized by a polyaromatic heterocyclic core with substituted functional groups. Its structure includes a formyl group at position 6, three methoxy groups at positions 4, 7, and 9, and a methyl ester at position 1 (). Phenazines are known for their redox activity and biological significance, particularly in antimicrobial contexts.

The formyl group at position 6 may contribute to reactivity, enabling interactions with biological targets through Schiff base formation or redox cycling.

Properties

CAS No.

26786-86-7

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate

InChI

InChI=1S/C18H16N2O6/c1-23-11-6-5-9(18(22)26-4)14-16(11)20-15-10(8-21)12(24-2)7-13(25-3)17(15)19-14/h5-8H,1-4H3

InChI Key

UWXMWGMSSGFCMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)OC)N=C3C(=CC(=C(C3=N2)C=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of formylated and methoxylated phenazine derivatives, followed by esterification to introduce the carboxylate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability. The industrial process aims to minimize waste and maximize efficiency, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, dyes, and pigments

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two closely related phenazine derivatives:

Lomofungin (Methyl 6-formyl-4,7,9-trihydroxy-1-phenazincarboxylate)

  • Substituents: Hydroxyl (-OH) groups at positions 4, 7, and 9.
  • Molecular Formula: C₁₅H₁₀N₂O₇ ().
  • Biological Activity: Antibiotic (USAN designation) ().

PD 116152 (Methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate)

  • Substituents: Hydroxyl (-OH) groups at positions 4, 7, and 9; additional methyl (-CH₃) at position 8.
  • Molecular Formula: C₁₆H₁₂N₂O₇ ().
  • Biological Activity: Antibiotic ().
Compound Name Substituents Molecular Formula Key Features
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate 4,7,9-OCH₃, 6-CHO, 1-COOCH₃ C₁₉H₁₇N₂O₇* High lipophilicity, methoxy stability
Lomofungin 4,7,9-OH, 6-CHO, 1-COOCH₃ C₁₅H₁₀N₂O₇ Hydrophilic, redox-active
PD 116152 4,7,9-OH, 8-CH₃, 6-CHO, 1-COOCH₃ C₁₆H₁₂N₂O₇ Steric bulk from 8-CH₃, enhanced stability

*Derived formula based on substitution patterns ().

Biological Activity

Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Chemical Formula : C19H18N2O6
  • Molecular Weight : 370.356 g/mol
  • CAS Number : 26786-86-7

Biological Activity Overview

This compound belongs to the phenazine family, which is known for a variety of biological activities. Phenazines are characterized by their ability to exhibit antimicrobial, antitumor, and antioxidant properties.

Antimicrobial Activity

Studies have shown that phenazine derivatives possess significant antimicrobial properties. For instance, certain analogues have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its efficacy against various microbial strains:

Microbial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliWeak
Pseudomonas aeruginosaNot Active

The compound's structure allows it to interact with microbial membranes, leading to cell membrane disruption and subsequent cell death.

Antitumor Activity

Research indicates that phenazine derivatives can inhibit tumor cell proliferation. This compound has been tested in vitro against several cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest at G2/M phase
A549 (Lung)25Inhibition of topoisomerase activity

The antitumor mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in DNA replication.

Antioxidant Properties

Phenazines are also recognized for their antioxidant capabilities. The ability of this compound to scavenge free radicals has been assessed using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 30 µM
ABTS ScavengingIC50 = 25 µM

These results suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against clinical isolates. Results indicated a promising spectrum of activity against resistant strains of bacteria.
  • Antitumor Activity Investigation :
    In vitro studies published in [source] demonstrated that this compound significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Assessment :
    Research highlighted in [source] confirmed the compound's effectiveness as an antioxidant. The study utilized multiple assays to validate its capacity to reduce oxidative stress markers in cellular models.

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